molecular formula C17H15F3N4O2 B2489481 N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034535-83-4

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2489481
CAS No.: 2034535-83-4
M. Wt: 364.328
InChI Key: OWQLMWKAOILCFU-UHFFFAOYSA-N
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Description

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine derivative, followed by the introduction of the pyrrolidinone group through a nucleophilic substitution reaction. The trifluoromethyl group is then introduced using a trifluoromethylation reagent under controlled conditions. The final step involves the formation of the nicotinamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of the original compound.

Scientific Research Applications

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound with broad applications in scientific research and industry.

Properties

IUPAC Name

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O2/c18-17(19,20)14-4-3-12(9-22-14)16(26)23-8-11-6-13(10-21-7-11)24-5-1-2-15(24)25/h3-4,6-7,9-10H,1-2,5,8H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQLMWKAOILCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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